molecular formula C9H5BrN2O4 B1416975 3-Bromo-4-cyano-5-nitrophenylacetic acid CAS No. 1805103-02-9

3-Bromo-4-cyano-5-nitrophenylacetic acid

Cat. No.: B1416975
CAS No.: 1805103-02-9
M. Wt: 285.05 g/mol
InChI Key: KNYWXSHUKQDQPA-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-5-nitrophenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-5-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-5-nitrophenylacetic acid using bromine or a brominating agent in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-5-nitrophenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.

    Reduction: Formation of 3-Bromo-4-cyano-5-aminophenylacetic acid.

    Hydrolysis: Formation of 3-Bromo-4-carboxy-5-nitrophenylacetic acid or its amide derivative.

Scientific Research Applications

3-Bromo-4-cyano-5-nitrophenylacetic acid has several applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-5-nitrophenylacetic acid depends on its application. In pharmaceuticals, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The presence of functional groups like cyano and nitro can influence its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-5-nitrophenylacetic acid: Lacks the bromine atom, which may affect its reactivity and applications.

    3-Bromo-4-nitrophenylacetic acid:

    3-Bromo-4-cyano-5-aminophenylacetic acid: A reduced form with an amino group instead of a nitro group.

Uniqueness

3-Bromo-4-cyano-5-nitrophenylacetic acid is unique due to the combination of bromine, cyano, and nitro groups on the phenylacetic acid backbone

Properties

IUPAC Name

2-(3-bromo-4-cyano-5-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)2-8(12(15)16)6(7)4-11/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYWXSHUKQDQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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